PHO Produces Uniform, Blanket-Deposited Charge Traps While DHP Produces Sparse, Isolated Traps in Pentacene OFETs
In a direct head-to-head comparison within pentacene thin-film transistors, layering with pentacen-6(13H)-one (PHO) generated a spatially uniform distribution of charge traps throughout the entire transistor channel, consistent with an active blanket-deposited trap-precursor. In contrast, layering with 6,13-dihydropentacene (DHP) produced significantly fewer traps with a sparse, isolated spatial distribution that closely resembled the surface potential map of pristine, undoped pentacene films [1].
| Evidence Dimension | Spatial uniformity of charge trap distribution in pentacene thin-film transistor channel |
|---|---|
| Target Compound Data | Uniform charge trapping everywhere in the transistor channel (blanket-deposited trap-precursor behavior) |
| Comparator Or Baseline | 6,13-Dihydropentacene (DHP): fewer, more-isolated traps, closely resembling pristine pentacene surface potential distribution |
| Quantified Difference | Qualitative binary distinction: uniform vs. sparse/isolated trap distribution; PHO is an active trap precursor while DHP is not |
| Conditions | Bottom-contact pentacene thin-film transistors; PHO or DHP layered via thermal evaporation; trap distribution imaged via scanning-probe electric force microscopy (EFM) under variable-wavelength illumination |
Why This Matters
Researchers studying degradation mechanisms in pentacene OFETs require PHO specifically because it faithfully replicates the charge-trapping signature of operationally aged devices, while DHP fails as a model trap precursor—this makes PHO the only validated chemical probe for pentacene trap-state spectroscopy.
- [1] Smieska, L. M.; Pozdin, V. A.; Luria, J. L.; Hennrich, F.; Marohn, J. A. Following Chemical Charge Trapping in Pentacene Thin Films by Selective Impurity Doping and Wavelength‐Resolved Electric Force Microscopy. Adv. Funct. Mater. 2012, 22 (24), 5096–5106. View Source
